molecular formula C12H24N2 B13208300 1-(6-Methylpiperidin-3-yl)azepane

1-(6-Methylpiperidin-3-yl)azepane

Cat. No.: B13208300
M. Wt: 196.33 g/mol
InChI Key: OEVARUROUCBVJX-UHFFFAOYSA-N
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Description

Significance of Piperidine (B6355638) Scaffolds in Medicinal Chemistry and Drug Development

The piperidine motif, a six-membered ring containing one nitrogen atom, is a ubiquitous feature in a vast array of pharmaceuticals and biologically active natural products. nih.govlifechemicals.comwikipedia.org Its prevalence stems from its ability to introduce favorable physicochemical properties into a molecule, such as improved solubility and metabolic stability, which are critical for drug efficacy. researchgate.net The three-dimensional nature of the piperidine ring allows for precise spatial orientation of substituents, enabling strong and selective interactions with biological targets. lifechemicals.com

The introduction of chiral piperidine scaffolds can further enhance biological activities and selectivity, improve pharmacokinetic properties, and reduce toxicity. researchgate.net This has led to the incorporation of piperidine derivatives in over twenty classes of pharmaceuticals, including analgesics, antipsychotics, and anticancer agents. nih.govwikipedia.org

Table 1: Examples of Marketed Drugs Containing a Piperidine Scaffold

Drug NameTherapeutic Class
DonepezilAlzheimer's Disease
RopivacaineAnesthetic
LoratadineAntihistamine
MethylphenidateADHD Treatment
FentanylAnalgesic

Importance of Azepane Ring Systems in Bioactive Molecules and Drug Discovery

The azepane ring, a seven-membered nitrogen-containing heterocycle, is another important scaffold in medicinal chemistry. researchgate.net Its larger, more flexible structure provides a different conformational landscape compared to five- or six-membered rings, which can be crucial for binding to specific biological targets. nih.gov Azepane derivatives have demonstrated a wide range of pharmacological activities, including anticancer, antidiabetic, and antihistaminic properties. nih.gov

The conformational diversity of substituted azepanes is often a determining factor in their bioactivity. Therefore, the ability to introduce specific substituents to control the ring's conformation is a key aspect of effective drug design. nih.gov

Challenges and Opportunities in the Synthesis of Seven-Membered Azacycles

The construction of seven-membered rings like azepane presents significant synthetic challenges. researchgate.net Compared to the formation of five- and six-membered rings, the synthesis of larger rings is often hampered by unfavorable entropic factors and higher ring strain. researchgate.net Overcoming these hurdles requires the development of innovative synthetic methodologies.

Strategies such as ring-expansion reactions, where a pre-existing smaller ring is enlarged, have shown promise. For instance, diastereomerically pure azepane derivatives have been successfully prepared through the stereoselective and regioselective ring expansion of piperidines. rsc.orgresearchgate.net Other methods, including intramolecular cyclizations and multicomponent reactions, are also being explored to efficiently construct the azepane core. nih.gov The development of new and efficient synthetic routes to functionalized azepanes remains an active area of research, driven by the therapeutic potential of this scaffold.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H24N2

Molecular Weight

196.33 g/mol

IUPAC Name

1-(6-methylpiperidin-3-yl)azepane

InChI

InChI=1S/C12H24N2/c1-11-6-7-12(10-13-11)14-8-4-2-3-5-9-14/h11-13H,2-10H2,1H3

InChI Key

OEVARUROUCBVJX-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CN1)N2CCCCCC2

Origin of Product

United States

Rationale for Investigating Piperidine Azepane Hybrid Structures

3 Multistep Synthetic Sequences

The construction of complex piperidine-containing molecules often necessitates multistep synthetic pathways. These sequences allow for the careful introduction of desired stereocenters and functional groups. For instance, the synthesis of enantiomerically pure 6-methylpipecolic acid has been achieved through a multistep process starting from readily available precursors. whiterose.ac.uk One such strategy involved the conjugate addition of organozinc reagents derived from L-serine to enones to form 6-oxoamino acid derivatives, which were then cyclized to create 2,6-disubstituted piperidines. whiterose.ac.uk Another approach utilized the Sharpless asymmetric dihydroxylation reaction as a key step in the synthesis of enantiomerically pure 6-methylpipecolic acid. whiterose.ac.uk These examples highlight how multistep sequences provide the flexibility to build complex chiral piperidine structures, which can then be further elaborated to form compounds like "this compound".

A general and efficient method for the N-heterocyclization of primary amines with diols, catalyzed by a Cp*Ir complex, has been developed for synthesizing a variety of five-, six-, and seven-membered cyclic amines in good to excellent yields. organic-chemistry.org This one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines or hydrazines can be achieved through microwave-assisted cyclocondensation in an alkaline aqueous medium. organic-chemistry.org

4 Rhodium(II)-Catalyzed Cyclopropanation/1-Aza-Cope Rearrangement

While direct examples for the synthesis of "this compound" using this specific method are not prevalent in the reviewed literature, rhodium(II)-catalyzed reactions are powerful tools in heterocyclic synthesis. Rhodium(II)-catalyzed cyclopropanation of alkenes is a well-established method. nih.gov The reaction of aryldiazoacetates with [2.2]paracyclophanes, for example, leads to cyclopropanation at two different positions, with the catalyst influencing the ratio of the products. nih.gov This highlights the potential of rhodium catalysts to control regioselectivity in complex systems. Although more commonly associated with the formation of other ring systems, the principles of rhodium-catalyzed reactions could potentially be adapted for the synthesis of piperidine or azepane precursors.

Structure Activity Relationship Sar Studies of 1 6 Methylpiperidin 3 Yl Azepane Analogues

Methodological Approaches to SAR Elucidation

The exploration of the SAR for 1-(6-Methylpiperidin-3-yl)azepane analogues has been driven by several key methodological approaches. These strategies allow for a comprehensive understanding of how specific structural changes impact the biological effects of these compounds.

Systematic Structural Modifications and Their Biological Implications

Systematic structural modification is a cornerstone of SAR studies, providing a direct correlation between chemical structure and biological function. For piperidine-based compounds, this involves altering various parts of the molecule, such as the piperidine (B6355638) ring, the azepane moiety, and the interconnecting linker, to observe the resulting changes in activity. nih.govebi.ac.uk

For instance, in a series of piperidine-based derivatives developed as influenza virus inhibitors, modifications to the core structure revealed that an ether linkage between a quinoline (B57606) and the piperidine ring was critical for potent inhibitory activity. nih.govnih.gov The systematic replacement of a sulfur atom with an oxygen atom as a linking subunit dramatically improved the inhibitory potency. nih.gov This highlights how subtle atomic changes, identified through systematic modification, can have profound biological implications.

Similarly, in the development of metabotropic glutamate (B1630785) receptor subtype 5 (mGluR5) antagonists, analogues of 3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine were synthesized. ebi.ac.uk These efforts led to the discovery of compounds with significantly higher potency than the parent compounds, demonstrating the power of systematic structural exploration. ebi.ac.uk

The synthesis of various piperidine derivatives through methods like hydrogenation, cyclization, and multicomponent reactions allows for the creation of diverse chemical libraries. nih.govmdpi.com These libraries are then screened to identify compounds with desired biological activities, and the results are used to build robust SAR models. clinmedkaz.org

Influence of Alkyl Chain Spacers and Substituents on Receptor Affinity

The length and nature of alkyl chain spacers and the presence of various substituents play a pivotal role in determining the receptor affinity of piperidine and azepane derivatives. Studies on biphenyloxy-alkyl derivatives of piperidine and azepane as histamine (B1213489) H3 receptor ligands have shown that the length of the alkyl chain spacer is a critical determinant of affinity. nih.gov Specifically, spacers containing five or six carbon atoms were found to be optimal. nih.gov

In one study, 1-(6-(3-phenylphenoxy)hexyl)azepane demonstrated the highest affinity for the human histamine H3 receptor, with a Ki value of 18 nM. nih.gov This indicates a specific spatial requirement for optimal interaction with the receptor's binding pocket. Similarly, two para-biphenyl derivatives, 1-(5-(4-phenylphenoxy)pentyl)piperidine and 1-(5-(4-phenylphenoxy)pentyl)azepane, also exhibited high affinity and acted as antagonists in functional assays. nih.gov

The nature of substituents on the aromatic rings also significantly influences activity. For example, in a series of arylpiperazine derivatives, the substitution pattern on the phenyl ring was found to be crucial for cytotoxic activity against cancer cell lines. mdpi.com

The following table summarizes the influence of alkyl chain length on the receptor affinity of select biphenyloxy-alkyl-piperidine and -azepane derivatives. nih.gov

CompoundAlkyl Chain LengthReceptor Affinity (Ki, nM)
1-(6-(3-phenylphenoxy)hexyl)azepane618
1-(5-(4-phenylphenoxy)pentyl)piperidine525
1-(5-(4-phenylphenoxy)pentyl)azepane534

Stereochemical Considerations in Activity Profiles

Stereochemistry is a critical factor that can dramatically influence the biological activity of chiral molecules. nih.govacs.org The spatial arrangement of atoms can lead to significant differences in receptor binding and, consequently, in the pharmacological profile of enantiomers and diastereomers.

In studies of 1-(1-phenyl-2-methylcyclohexyl)piperidines, the stereochemistry at the chiral centers had a profound impact on their activity at the PCP binding site. nih.govacs.org The (-)-trans-isomer was found to be approximately five times more potent than phencyclidine (PCP) in vitro and twice as potent in vivo. nih.govacs.org In contrast, the racemic cis-isomer and its individual enantiomers were essentially inactive. nih.govacs.org This highlights the high degree of stereoselectivity of the receptor binding site.

Similarly, for methyl-substituted azepanone cathepsin K inhibitors, the regiochemical substitution and stereochemical configuration led to widely varied inhibitory potencies and pharmacokinetic properties. nih.gov The 4S-7-cis-methylazepanone analogue, for instance, exhibited significantly higher potency and better oral bioavailability compared to the parent compound. nih.gov These findings underscore the importance of controlling stereochemistry in the design of potent and effective therapeutic agents.

Identification of Key Pharmacophoric Features

Pharmacophore modeling is an essential tool in drug design, helping to identify the crucial structural features of a molecule that are necessary for its biological activity. nih.govdovepress.com For this compound analogues, understanding the key pharmacophoric features is vital for designing new compounds with enhanced potency and selectivity.

Contribution of Azepane and Piperidine Ring Systems to Activity

Both the azepane and piperidine ring systems are prevalent scaffolds in medicinal chemistry, contributing significantly to the biological activity of a wide range of compounds. ajchem-a.comresearchgate.net The piperidine ring, a six-membered heterocycle, is a common building block in many pharmaceuticals due to its ability to interact with various biological targets. nih.govmdpi.com

The azepane ring, a seven-membered heterocycle, is also a key structural motif in many bioactive molecules and natural products. researchgate.netnih.gov Its larger ring size compared to piperidine provides a different conformational landscape, which can be exploited to fine-tune receptor binding and pharmacological properties.

The following table illustrates the contribution of the azepane and piperidine rings in a series of histamine H3 receptor ligands. nih.gov

CompoundHeterocyclic RingReceptor Affinity (Ki, nM)
1-(6-(3-phenylphenoxy)hexyl)azepaneAzepane18
1-(5-(4-phenylphenoxy)pentyl)piperidinePiperidine25
1-(5-(4-phenylphenoxy)pentyl)azepaneAzepane34

Role of Methyl Substitution on Piperidine Moiety

The substitution of a methyl group on the piperidine moiety can have a significant impact on the activity and properties of the resulting compound. rsc.org This is often due to a combination of steric and electronic effects, as well as the influence of the methyl group on the conformation of the piperidine ring.

In the case of 1-(1-phenyl-2-methylcyclohexyl)piperidine (B1231555) isomers, the position and stereochemistry of the methyl group were critical for activity. nih.govacs.org The (-)-trans-isomer, with a specific methyl substitution pattern, was the most potent compound in the series. nih.govacs.org This suggests that the methyl group may be involved in a key interaction with the receptor or may orient the rest of the molecule in a favorable conformation for binding.

Furthermore, methyl substitution can also influence the metabolic stability of a compound. rsc.org Placing a methyl group at a position susceptible to metabolism can block this pathway, leading to a longer duration of action. For example, substitution at the 2 and/or 6 positions of the piperidine ring is a common strategy in medicinal chemistry to block metabolism and modulate pharmacological properties. rsc.org

Impact of Linker Length and Nature on Receptor Interactions

For analogues of this compound, such as biphenyloxy-alkyl-piperidine and -azepane derivatives, the length of the alkyl chain linker has been shown to be a critical determinant of binding affinity at the human histamine H₃ receptor. nih.gov In a series of such compounds, variations in the number of carbon atoms in the alkyl chain led to significant differences in receptor binding. nih.gov

A study on biphenyloxy-alkyl derivatives of piperidine and azepane revealed that an optimal linker length exists for maximal receptor interaction. For instance, in a series with a meta-biphenyl moiety, extending the alkyl chain from five to six carbons resulted in varied affinities. The compound 1-(6-(3-phenylphenoxy)hexyl)azepane demonstrated the highest affinity with a Kᵢ value of 18 nM. nih.gov This suggests that the six-carbon linker provides the ideal distance and flexibility for the azepane and biphenyloxy groups to adopt an optimal conformation for binding to the histamine H₃ receptor.

Similarly, for para-biphenyl derivatives, the linker length also modulated activity. The compounds 1-(5-(4-phenylphenoxy)pentyl)piperidine and 1-(5-(4-phenylphenoxy)pentyl)azepane showed high affinity with Kᵢ values of 25 nM and 34 nM, respectively. nih.gov These findings underscore the principle that even subtle changes in linker length can have a profound impact on biological activity.

The nature of the linker is also a key factor. While simple alkyl chains provide flexibility, more rigid linkers can lock the molecule into a more favorable, or unfavorable, conformation. The introduction of heteroatoms or functional groups within the linker can also create new interaction points with the receptor, such as hydrogen bonds or polar interactions, further modifying the binding profile.

Compound NameLinker Length (Carbons)Ring SystemReceptor Affinity (Kᵢ, nM)
1-(6-(3-phenylphenoxy)hexyl)azepane6Azepane18
1-(5-(4-phenylphenoxy)pentyl)piperidine5Piperidine25
1-(5-(4-phenylphenoxy)pentyl)azepane5Azepane34

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are invaluable in drug discovery for predicting the activity of novel compounds, optimizing lead structures, and understanding the molecular properties that are critical for a desired biological effect.

For a compound like this compound, a QSAR model would typically be developed using a dataset of structurally related analogues with experimentally determined receptor binding affinities. The process involves calculating a set of molecular descriptors for each compound, which are numerical representations of their physicochemical properties. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices).

Once the descriptors are calculated, statistical methods are employed to build a model that correlates these descriptors with the observed biological activity. The goal is to create a predictive equation that can be used to estimate the activity of new, untested compounds based solely on their structure.

The development of robust QSAR models relies on a variety of statistical and machine learning techniques. Traditional methods include Multiple Linear Regression (MLR), which generates a simple linear equation, and Partial Least Squares (PLS), which is adept at handling datasets with a large number of correlated descriptors.

In recent years, machine learning algorithms have become increasingly prominent in QSAR modeling due to their ability to capture complex, non-linear relationships between structure and activity. mdpi.com These methods can often provide more accurate and predictive models compared to traditional linear approaches.

Commonly used machine learning techniques in QSAR include:

Support Vector Machines (SVM): A powerful classification and regression method that works by finding the optimal hyperplane that separates data points into different classes or predicts a continuous value.

Random Forest (RF): An ensemble method that builds a multitude of decision trees and outputs the class that is the mode of the classes (classification) or mean prediction (regression) of the individual trees. It is known for its high accuracy and ability to handle large datasets.

Artificial Neural Networks (ANN): Computational models inspired by the structure and function of biological neural networks. They are capable of modeling highly complex relationships and are a cornerstone of deep learning.

Gradient Boosting Machines (GBM): An ensemble technique that builds models in a stage-wise fashion, where each new model corrects the errors of its predecessor.

The application of these models can significantly accelerate the drug discovery process. For instance, a validated QSAR model for a series of heterocyclic amine receptor ligands could be used to virtually screen a large library of potential compounds, prioritizing those with the highest predicted activity for synthesis and experimental testing. This not only saves time and resources but also enhances the chances of discovering novel and potent therapeutic agents.

While a specific QSAR model for this compound is not available, the principles described here would be directly applicable to its future study and the exploration of its analogues.

ComponentDescriptionExample
DatasetA collection of chemical structures and their corresponding biological activities.A series of piperidine-azepane analogues and their measured receptor binding affinities.
Molecular DescriptorsNumerical values that encode the physicochemical properties of the molecules.LogP (hydrophobicity), Molecular Weight, Polar Surface Area, Dipole Moment.
Statistical/Machine Learning ModelAn algorithm used to find the relationship between descriptors and activity.Multiple Linear Regression (MLR), Random Forest (RF), Support Vector Machine (SVM).
ValidationThe process of assessing the predictive power and robustness of the model.Cross-validation, prediction on an external test set.

Computational Chemistry and Molecular Modeling of 1 6 Methylpiperidin 3 Yl Azepane

Conformational Analysis and Molecular Dynamics Simulations

The piperidine (B6355638) ring, a six-membered saturated heterocycle, most commonly adopts a chair conformation to minimize angular and torsional strain. In "1-(6-Methylpiperidin-3-yl)azepane," the piperidine ring is substituted at the 3- and 6-positions. The methyl group at the 6-position and the azepanyl group at the 3-position can exist in either axial or equatorial orientations. The relative stability of these conformers is determined by steric interactions. Generally, substituents prefer the equatorial position to avoid 1,3-diaxial interactions, which are sterically unfavorable. However, the specific conformational preference will be influenced by the nature of the substituent and potential intramolecular interactions.

The azepane ring, a seven-membered saturated heterocycle, has a more complex conformational landscape than the six-membered piperidine ring. It can exist in several low-energy conformations, including the chair, boat, and twist-chair forms. The energy differences between these conformations are often small, allowing for a dynamic equilibrium between them. The point of attachment to the piperidine ring will influence the conformational preference of the azepane ring.

Molecular mechanics force fields are commonly used to model these conformations. The following table illustrates the relative energies of different conformers for simple substituted piperidines, which can be extrapolated to understand the behavior of the piperidine ring in "this compound".

RingConformationSubstituent PositionRelative Energy (kcal/mol)
PiperidineChairEquatorial0
PiperidineChairAxial1.5 - 2.5
PiperidineTwist-Boat-5 - 6
AzepaneTwist-Chair-0
AzepaneChair-1 - 2
AzepaneBoat-2 - 3

Note: These are generalized relative energies and can vary based on the specific force field used and the substitution pattern.

Molecular dynamics (MD) simulations provide a more dynamic picture of the conformational flexibility of "this compound". MD simulations track the atomic motions of the molecule over time, allowing for the exploration of different conformational states and the transitions between them. mdpi.com These simulations can reveal the most populated conformations and the timescales of conformational changes, which are crucial for understanding how the molecule might adapt its shape to bind to a protein. nih.gov

Quantum Mechanical Calculations (e.g., DFT)

Quantum mechanical (QM) calculations, particularly Density Functional Theory (DFT), offer a higher level of theory to investigate the electronic structure, reactivity, and spectroscopic properties of molecules.

The synthesis of "this compound" likely involves a series of steps, and QM calculations can be employed to elucidate the mechanisms of these reactions. For instance, if the synthesis involves a piperidine ring expansion to form the azepane ring, QM calculations can model the transition states and intermediates of this process. rsc.orgresearchgate.net This allows for the determination of activation energies and reaction pathways, providing a theoretical basis for optimizing reaction conditions such as temperature, catalyst, and solvent.

By calculating the energies of reactants, products, and transition states, a detailed reaction profile can be constructed. This can help in understanding the feasibility of a proposed synthetic route and in identifying potential side reactions.

Many synthetic reactions can yield multiple products (regioisomers or stereoisomers). QM calculations are powerful tools for predicting and rationalizing the observed selectivity in the synthesis of molecules like "this compound". rsc.orgresearchgate.net

For example, in the synthesis of substituted piperidines, the addition of a nucleophile to a tetrahydropyridine (B1245486) precursor can occur at different positions, leading to different regioisomers. researchgate.netfigshare.com QM calculations can determine the relative energies of the transition states leading to these different products. The product formed via the lowest energy transition state is generally the major product. Similarly, the stereochemical outcome of a reaction, such as the formation of a specific diastereomer, can be predicted by comparing the energies of the diastereomeric transition states. rsc.org

The following table presents a hypothetical example of how DFT calculations could be used to predict the regioselectivity in an electrophilic addition to a precursor of "this compound".

Position of AttackTransition State Energy (kcal/mol)Predicted Major Product
C3-25.5Yes
C5-22.1No

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. orientjchem.orgnih.gov This is particularly useful in drug discovery for predicting the binding mode of a ligand to a protein target.

If "this compound" is being investigated as a potential therapeutic agent, molecular docking can be used to predict how it binds to its target protein. nih.gov The process involves generating a multitude of possible binding poses of the ligand in the active site of the protein and then scoring these poses based on a scoring function that estimates the binding affinity. mdpi.com

The results of a docking study can reveal key interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. nih.gov For "this compound," the nitrogen atoms in the piperidine and azepane rings can act as hydrogen bond acceptors or, if protonated, as hydrogen bond donors. The methyl group can engage in hydrophobic interactions.

The following table provides a hypothetical summary of a docking study of "this compound" with a target protein.

Interaction TypeInteracting Ligand Atom(s)Interacting Protein Residue(s)
Hydrogen BondPiperidine N-HAsp115
Hydrogen BondAzepane NTyr308
Hydrophobic InteractionPiperidine CH3Val82, Leu112
van der WaalsPiperidine and Azepane ringsPhe290, Trp300

These predicted interactions can guide the design of new analogs with improved binding affinity and selectivity. nih.gov For example, if a hydrogen bond is predicted to be important, a new molecule could be designed to optimize this interaction.

Characterization of Amino Acid Residues Involved in Ligand-Target Interactions

Computational modeling and molecular dynamics simulations are pivotal in elucidating the specific interactions between a ligand and its biological target at an atomic level. While direct computational studies on This compound are not extensively available in public literature, analysis of structurally related piperidine and azepane derivatives, particularly those targeting G-protein coupled receptors (GPCRs) like the histamine (B1213489) H3 receptor, can provide valuable insights into the potential binding modes and key amino acid interactions.

The binding of ligands to their receptors is typically governed by a combination of interactions, including hydrogen bonds, ionic interactions, hydrophobic contacts, and van der Waals forces. The specific amino acid residues within the binding pocket of a receptor that participate in these interactions are crucial for ligand recognition, affinity, and efficacy.

For ligands containing a basic nitrogen atom, such as the one present in the piperidine ring of This compound , a key interaction often involves the formation of a salt bridge with an acidic amino acid residue in the receptor's binding site. For instance, in studies of various amine-containing ligands targeting receptors, a highly conserved aspartic acid (Asp) or glutamic acid (Glu) residue frequently serves as the primary anchor point for the ligand.

Molecular docking and simulation studies on a range of piperidine-based ligands have identified several key amino acid residues that are critical for binding. These studies, while not specific to This compound , highlight a common pattern of interactions that are likely relevant for this compound class.

Table 1: Key Amino Acid Residues in the Binding of Related Piperidine/Azepane Derivatives

Interaction TypeInteracting Ligand MoietyPotential Interacting Amino Acid Residues (Examples from related systems)
Ionic Interaction/Salt BridgeProtonated amine (Piperidine)Aspartic Acid (Asp), Glutamic Acid (Glu) mdpi.com
Hydrogen BondingAmine, other polar groupsAspartic Acid (Asp), Glutamic Acid (Glu), Tyrosine (Tyr), Serine (Ser), Threonine (Thr) mdpi.comcresset-group.com
π-π StackingAromatic moieties (if present)Tyrosine (Tyr), Phenylalanine (Phe), Tryptophan (Trp) cresset-group.com
Hydrophobic InteractionsAlkyl chains, cyclic structuresLeucine (Leu), Isoleucine (Ile), Valine (Val), Alanine (Ala), Phenylalanine (Phe), Tryptophan (Trp) nih.govfrontiersin.org
Cation-π InteractionProtonated amine (Piperidine)Tyrosine (Tyr), Phenylalanine (Phe), Tryptophan (Trp) nih.gov

In the context of histamine H3 receptor antagonists, which often feature a piperidine or related basic moiety, several specific amino acid residues have been implicated in ligand binding through computational studies. cresset-group.com These residues contribute to a network of interactions that stabilize the ligand within the receptor's binding pocket.

Table 2: Amino Acid Residues in the Histamine H3 Receptor Binding Site Interacting with Structurally Related Ligands

Amino Acid ResidueLocation in ReceptorPredominant Interaction TypeReference
Glu206Transmembrane Helix 5Ionic Interaction, Hydrogen Bond cresset-group.com
Tyr115Transmembrane Helix 3Hydrogen Bond cresset-group.com
Tyr374Transmembrane Helix 6Hydrogen Bond, π-π Stacking cresset-group.com
Tyr189Extracellular Loop 2π-π Stacking cresset-group.com
Tyr394Transmembrane Helix 7π-π Stacking cresset-group.com
Met378Transmembrane Helix 6Hydrophobic Interaction cresset-group.com

The precise nature and combination of these interactions would, of course, be dependent on the specific topology and amino acid composition of the binding pocket of the yet-to-be-fully-characterized biological target of This compound . Further dedicated computational studies, including homology modeling of the target receptor, molecular docking, and extensive molecular dynamics simulations, would be necessary to definitively characterize the amino acid residues involved in the binding of this specific compound.

In Vitro Metabolism and Analytical Characterization

In Vitro Metabolic Stability Studies

In vitro metabolic stability assays are crucial for predicting a compound's persistence in the body. These studies typically utilize subcellular fractions from the liver, the primary site of drug metabolism.

Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily. flinders.edu.au The metabolic stability of a compound is assessed by incubating it with liver microsomes from different species (such as human, rat, and mouse) and measuring its disappearance over time. flinders.edu.aumdpi.com This provides an indication of its intrinsic clearance.

For a compound like 1-(6-Methylpiperidin-3-yl)azepane, which contains two saturated heterocyclic amine rings, it is anticipated to be a substrate for CYP-mediated metabolism. frontiersin.org Studies on structurally related piperidine (B6355638) and azepane derivatives have shown that such compounds undergo metabolism in liver microsomes. frontiersin.orgnih.govnih.gov The rate of metabolism can vary between species due to differences in the expression and activity of CYP isoforms.

Table 1: Predicted In Vitro Metabolic Stability of this compound in Liver Microsomes (Hypothetical Data)

SpeciesMicrosomal Protein Concentration (mg/mL)Incubation Time (min)Predicted Half-life (t½) (min)Predicted Intrinsic Clearance (μL/min/mg protein)
Human0.50, 5, 15, 30, 60Moderate to HighModerate
Rat0.50, 5, 15, 30, 60HighHigh
Mouse0.50, 5, 15, 30, 60HighHigh

Note: This table presents hypothetical data based on the expected metabolic profile of similar heterocyclic amines.

The primary metabolic pathways for saturated heterocyclic amines like this compound are expected to be oxidative reactions mediated by CYP enzymes.

Hydroxylation: This is a common metabolic route where a hydroxyl group (-OH) is introduced into the molecule. For this compound, hydroxylation could occur at various positions on both the piperidine and azepane rings. The exact position of hydroxylation would be influenced by the specific CYP enzymes involved and the steric accessibility of the carbon atoms. frontiersin.org

N-dealkylation: While this compound does not have a simple N-alkyl group that is readily cleaved, oxidative cleavage of the bond between the piperidine nitrogen and the azepane ring, or within the rings themselves, could be possible, leading to ring-opened metabolites.

Oxidative Degradation: Further oxidation of hydroxylated metabolites can lead to the formation of ketones. For instance, hydroxylation at a secondary carbon on either ring could be followed by oxidation to a ketone. Biological N-oxidation of piperidine itself has been shown to yield N-hydroxy piperidine and 2,3,4,5-tetrahydropyridine-1-oxide in vitro. nih.gov

Table 2: Predicted Major Phase I Metabolites of this compound (Hypothetical)

MetaboliteMetabolic ReactionPredicted Mass Shift (Da)
Hydroxylated-azepane metaboliteHydroxylation+16
Hydroxylated-piperidine metaboliteHydroxylation+16
Ketone metaboliteOxidation of hydroxylated metabolite+14
N-oxide metaboliteN-oxidation+16

Note: This table is a predictive representation of potential metabolic transformations.

Analytical Methodologies for Identification and Purity Assessment

A combination of chromatographic and spectroscopic techniques is essential for the unambiguous identification, structural confirmation, and purity assessment of this compound.

Chromatographic methods are employed to separate the compound from impurities or metabolites.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For this compound, derivatization might be necessary to improve its volatility and chromatographic behavior. The mass spectrometer provides fragmentation patterns that are characteristic of the molecule's structure. nih.govcaymanchem.com The fragmentation of the piperidine ring often involves characteristic losses that can aid in identification. nih.gov

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HR-MS/MS): This is a highly sensitive and specific technique for the analysis of a wide range of compounds, including non-volatile and thermally labile molecules. nih.govjfda-online.comresearchgate.netnih.gov LC-HR-MS/MS would be the method of choice for analyzing this compound and its metabolites in biological matrices. High-resolution mass spectrometry allows for the determination of the elemental composition of the parent compound and its metabolites with high accuracy. Tandem mass spectrometry (MS/MS) provides structural information through controlled fragmentation of selected ions. nih.gov

Thin-Layer Chromatography (TLC): TLC is a simpler chromatographic technique often used for monitoring reaction progress and for preliminary purity assessment. While less powerful than GC-MS or LC-MS, it is a rapid and cost-effective tool.

Spectroscopic methods provide detailed information about the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the structural elucidation of organic molecules. researchgate.netipb.pt For this compound, NMR would confirm the connectivity of the atoms, the presence of the methyl group, and the stereochemistry of the molecule. Advanced NMR techniques like COSY, HSQC, and HMBC would be used to assign all proton and carbon signals unambiguously. nih.govacs.orgnih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would show characteristic C-H and C-N stretching and bending vibrations. researchgate.net The absence of certain peaks (e.g., C=O, O-H) would confirm the purity of the saturated amine structure.

Mass Spectrometry (MS): As mentioned, MS is crucial for determining the molecular weight and fragmentation pattern. The high-resolution mass spectrum would provide the exact mass, which can be used to confirm the elemental formula. nih.gov

Table 3: Expected Spectroscopic Data for this compound

TechniqueExpected Observations
¹H NMRSignals corresponding to protons on the piperidine and azepane rings, and a distinct signal for the methyl group.
¹³C NMRResonances for all carbon atoms in the molecule, including the methyl carbon and the carbons of the two heterocyclic rings.
IRC-H stretching and bending vibrations, C-N stretching vibrations.
HR-MSA molecular ion peak corresponding to the exact mass of C₁₂H₂₄N₂.

Note: This table outlines the anticipated spectroscopic features.

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, and nitrogen in a pure sample. velp.comazom.comaccessengineeringlibrary.comresearchgate.net The experimentally determined percentages of these elements are compared with the calculated values for the proposed chemical formula. For a new compound, agreement within ±0.4% is generally required to confirm its elemental composition and support its purity. acs.org

Table 4: Theoretical Elemental Composition of this compound (C₁₂H₂₄N₂)

ElementSymbolAtomic MassNumber of AtomsTotal MassPercentage
CarbonC12.01112144.13273.40%
HydrogenH1.0082424.19212.33%
NitrogenN14.007228.01414.27%
Total 196.338 100.00%

Future Research Directions

Design of Novel Analogues with Optimized Biological Profiles

The development of novel analogues of 1-(6-Methylpiperidin-3-yl)azepane is a critical step in optimizing its potential biological activity. The inherent structural flexibility of the azepane ring and the stereochemical complexity of the substituted piperidine (B6355638) ring offer numerous opportunities for modification. sysrevpharm.org

Key strategies for analogue design include:

Substitution on the Azepane Ring: Introduction of various substituents on the azepane ring can modulate lipophilicity, polarity, and hydrogen bonding capacity, which can in turn influence pharmacokinetic and pharmacodynamic properties.

Modification of the Methyl Group: The methyl group on the piperidine ring can be replaced with other alkyl or functional groups to probe the steric and electronic requirements of the binding pocket of a potential biological target.

Ring Variation: Exploration of different ring sizes for the seven-membered ring or replacement of the piperidine with other nitrogen-containing heterocycles could lead to the discovery of compounds with novel activity.

A critical review of azepane-based motifs in drug discovery highlights their diverse pharmacological properties and their success in leading to FDA-approved drugs. dntb.gov.uanih.gov This underscores the potential of developing novel analogues.

Table 1: Potential Modifications for Analogue Design

Modification SitePotential Substituents/ChangesRationale
Piperidine RingVarying stereochemistry (cis/trans, R/S)Optimize receptor fit and potency
Different alkyl groups at position 6Probe steric tolerance of binding site
Azepane RingAlkyl, aryl, hydroxyl, carbonyl groupsModulate physicochemical properties (solubility, LogP)
LinkageAltering the point of attachmentExplore different vectoral orientations

Exploration of New Therapeutic Modalities and Targets

The piperidine and azepane scaffolds are present in a wide range of biologically active molecules, suggesting that this compound and its analogues could interact with a variety of therapeutic targets. nih.govclockss.org Future research should focus on screening this compound class against a diverse panel of receptors, enzymes, and ion channels.

Potential therapeutic areas and targets to explore include:

Central Nervous System (CNS) Disorders: Piperidine derivatives are well-known to act on CNS targets. clockss.org Screening for activity at dopamine, serotonin, and sigma receptors could uncover potential treatments for psychiatric and neurodegenerative diseases. nih.gov

Histamine (B1213489) Receptors: Azepane derivatives have been identified as potent histamine H3 receptor ligands, suggesting a potential role in treating neurological and inflammatory conditions. nih.gov

Cholinesterase Inhibition: Novel derivatives of azepinoindoles have been shown to be potent and selective butyrylcholinesterase (BChE) inhibitors, a target of interest in Alzheimer's disease. nih.gov

Antimicrobial Activity: The structural features of this compound class warrant investigation for potential antibacterial and antifungal properties. dntb.gov.ua

Advancements in Scalable and Sustainable Synthetic Methodologies

The development of efficient, cost-effective, and environmentally friendly synthetic routes is crucial for the practical application of any new chemical entity. Future research in the synthesis of this compound and its analogues should prioritize "green chemistry" principles. nih.govmdpi.comnih.gov

Key areas for methodological advancement include:

Catalytic Methods: Employing transition metal or organocatalysis can lead to more efficient and selective reactions for the formation of the piperidine and azepane rings. nih.gov

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control, making it an attractive approach for producing these compounds on a larger scale. mdpi.com

Biocatalysis: The use of enzymes can enable highly stereoselective transformations under mild conditions, which is particularly relevant for controlling the chirality of the 6-methylpiperidine fragment. mdpi.com

Reductive Amination Cascades: Iron-catalyzed reductive amination of ω-amino fatty acids has been shown to be an efficient method for preparing piperidines and azepanes. nih.gov

Table 2: Comparison of Synthetic Methodologies

MethodologyAdvantagesDisadvantages
Traditional SynthesisWell-established proceduresOften requires harsh reagents, multiple steps, and produces significant waste
Catalytic MethodsHigh efficiency and selectivity, milder conditionsCatalyst cost and removal can be a concern
Flow ChemistryImproved safety and scalability, precise controlInitial setup costs can be high
BiocatalysisHigh stereoselectivity, environmentally friendlyEnzyme stability and substrate scope can be limited

Integrated Computational and Experimental Approaches for Drug Discovery

The integration of computational modeling with experimental validation is a powerful strategy to accelerate the drug discovery process. sysrevpharm.orgopenmedicinalchemistryjournal.comemanresearch.org For a scaffold like this compound, computational tools can provide valuable insights and guide experimental efforts.

Future research should leverage a combination of computational and experimental techniques:

Virtual Screening: Docking studies can be used to screen large libraries of virtual analogues against the three-dimensional structures of known biological targets to identify potential hits. openmedicinalchemistryjournal.com

Pharmacophore Modeling: When a target structure is unknown, pharmacophore models can be developed based on a set of known active compounds to guide the design of new molecules with similar properties.

Molecular Dynamics Simulations: These simulations can provide a deeper understanding of the binding modes and interactions of ligands with their target receptors, helping to explain structure-activity relationships. nih.gov

ADMET Prediction: In silico tools can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new analogues, allowing for the early deselection of compounds with unfavorable profiles.

By combining these computational approaches with robust experimental synthesis and biological evaluation, the path to discovering and developing novel therapeutics based on the this compound scaffold can be significantly streamlined and enhanced.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.